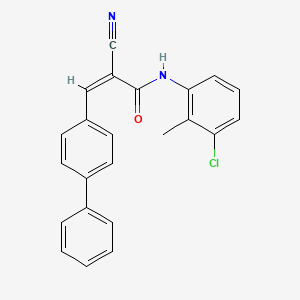
(Z)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-phenylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-phenylphenyl)prop-2-enamide, commonly known as CCPA, is a chemical compound that has been extensively studied for its potential application in scientific research. CCPA belongs to the chemical class of enamide and has a molecular weight of 381.89 g/mol.
Mécanisme D'action
The mechanism of action of CCPA involves the activation of adenosine A1 receptors, which are coupled to Gi/o proteins. Upon activation, the Gi/o proteins inhibit the activity of adenylate cyclase, leading to a decrease in cyclic AMP levels. This, in turn, leads to the inhibition of protein kinase A and the opening of inwardly rectifying potassium channels, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability.
Biochemical and Physiological Effects
CCPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters such as dopamine, glutamate, and GABA, indicating its potential application in the treatment of neurological disorders. CCPA has also been shown to have anti-inflammatory and antioxidant properties, indicating its potential application in the treatment of inflammatory diseases such as arthritis and neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
CCPA has several advantages as a research tool. It is a highly selective agonist of the adenosine A1 receptor, which allows for the precise modulation of neuronal activity. It is also relatively stable and can be easily synthesized in large quantities. However, CCPA also has some limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. It can also be challenging to administer CCPA to animals, as it is not very soluble in water.
Orientations Futures
There are several future directions for the study of CCPA. One potential direction is the investigation of its potential application in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and epilepsy. Another potential direction is the investigation of its anti-inflammatory and antioxidant properties and its potential application in the treatment of inflammatory and neurodegenerative diseases. Additionally, the development of more stable and water-soluble analogs of CCPA could enhance its research potential.
Méthodes De Synthèse
The synthesis of CCPA involves the reaction of 3-chloro-2-methylbenzoyl chloride with 4-phenylbenzylamine to form an intermediate, which is then reacted with ethyl cyanoacetate to yield CCPA. The reaction is carried out in the presence of a base and a solvent such as tetrahydrofuran or dimethylformamide. The yield of CCPA obtained from this method is typically high, and the purity can be further enhanced using column chromatography.
Applications De Recherche Scientifique
CCPA has been extensively studied for its potential application in scientific research, particularly in the field of neuroscience. It is a potent and selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of neurotransmitter release and neuronal excitability. CCPA has been shown to modulate the activity of dopaminergic, glutamatergic, and GABAergic neurons, indicating its potential application in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and epilepsy.
Propriétés
IUPAC Name |
(Z)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-phenylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O/c1-16-21(24)8-5-9-22(16)26-23(27)20(15-25)14-17-10-12-19(13-11-17)18-6-3-2-4-7-18/h2-14H,1H3,(H,26,27)/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBDHRVULBQURO-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=CC2=CC=C(C=C2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C(=C\C2=CC=C(C=C2)C3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-phenylphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

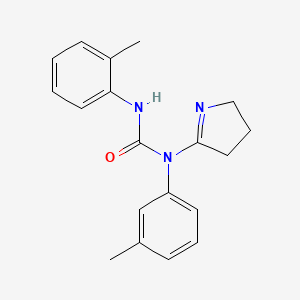

![Methyl 4-oxo-6-(3-thienyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2854500.png)
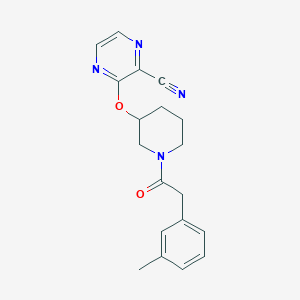


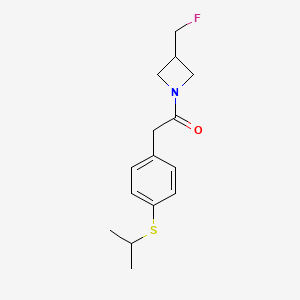
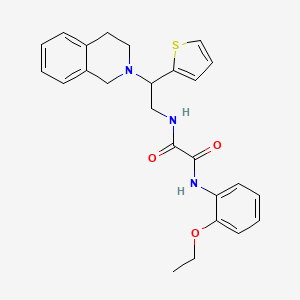
![N-[2-[(1-Acetyl-3,4-dihydro-2H-quinolin-4-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2854511.png)
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2854512.png)
![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2854513.png)
![5-[(4-Methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile](/img/structure/B2854516.png)

![N,N,2-Trimethyl-4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzamide](/img/structure/B2854518.png)